N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, a brominated phenol group, and a methoxy group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Condensation reaction: The final step involves the condensation of the brominated and methoxylated phenol derivative with the pyrazole-5-carbohydrazide under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the phenol group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-(tert-butyl)benzenecarbohydrazide
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its pyrazole ring, brominated phenol group, and methoxy group make it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C13H13BrN4O3 |
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Molecular Weight |
353.17 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN4O3/c1-7-3-10(17-16-7)13(20)18-15-6-8-4-9(14)5-11(21-2)12(8)19/h3-6,19H,1-2H3,(H,16,17)(H,18,20)/b15-6+ |
InChI Key |
GVRAOMFBQHKUIC-GIDUJCDVSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)OC)O |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C(=CC(=C2)Br)OC)O |
Origin of Product |
United States |
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